molecular formula C13H21NO6 B11815230 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid

2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid

Cat. No.: B11815230
M. Wt: 287.31 g/mol
InChI Key: XZIOOLWSFHNASG-DJLDLDEBSA-N
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Description

2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, a hydroxy group, and a cyclohexyl ring. Its unique configuration makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxoacetic acid moiety can be reduced to form a hydroxy acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxoacetic acid moiety may yield a hydroxy acid.

Scientific Research Applications

2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1S,3R,4R)-3-amino-4-hydroxycyclohexyl)-2-oxoacetic acid
  • 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-methoxycyclohexyl)-2-oxoacetic acid
  • 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxopropanoic acid

Uniqueness

What sets 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

2-[(1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-2-oxoacetic acid

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-8-6-7(4-5-9(8)15)10(16)11(17)18/h7-9,15H,4-6H2,1-3H3,(H,14,19)(H,17,18)/t7-,8+,9+/m0/s1

InChI Key

XZIOOLWSFHNASG-DJLDLDEBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1O)C(=O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)C(=O)O

Origin of Product

United States

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